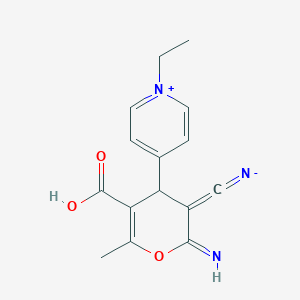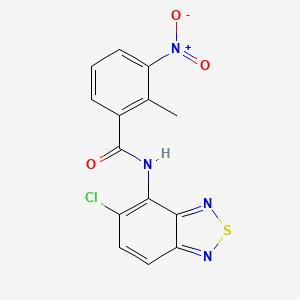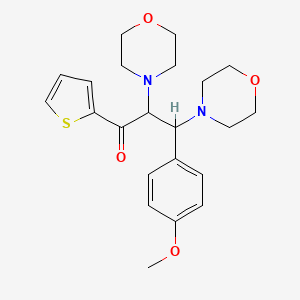![molecular formula C20H10F14N2O4 B15021778 N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is a complex fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common synthetic route involves the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecules using reagents such as sulfur tetrafluoride or hydrogen fluoride.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Trifluoromethoxylation: Introduction of trifluoromethoxy groups using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common to achieve high purity and yield.
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogen exchange or amide bond formation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with unique interactions with biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique reactivity.
Industry: Utilized in the development of advanced materials, coatings, and polymers with enhanced properties.
作用机制
The mechanism of action of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, leading to unique binding affinities and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A simpler fluorinated compound with similar fluorine content but different functional groups.
2,2,3,3-Tetrafluoropropionamide: Another fluorinated amide with a simpler structure.
2,2,3,3-Tetrafluorobutanediol: A related compound with similar fluorine content but different functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is unique due to its complex structure, multiple fluorine atoms, and the presence of trifluoromethoxy groups. These features impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C20H10F14N2O4 |
|---|---|
分子量 |
608.3 g/mol |
IUPAC 名称 |
2,2,3,3-tetrafluoro-N-[4-[4-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C20H10F14N2O4/c21-15(22,17(25,26)39-19(29,30)31)13(37)35-11-5-1-9(2-6-11)10-3-7-12(8-4-10)36-14(38)16(23,24)18(27,28)40-20(32,33)34/h1-8H,(H,35,37)(H,36,38) |
InChI 键 |
HYXPGALCWLOZFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)

![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B15021720.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)

![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021750.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B15021758.png)
![6-(4-chlorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021779.png)

